4,4-Diphenylbut-3-en-1-amine;hydrochloride
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Overview
Description
4,4-Diphenylbut-3-en-1-amine;hydrochloride is an organic compound that features a butenyl chain substituted with two phenyl groups and an amine group, forming a hydrochloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Diphenylbut-3-en-1-amine;hydrochloride typically involves a multi-step process. One common method starts with the preparation of 4,4-Diphenyl-3-buten-2-one using a Grignard reaction. This involves reacting ethyl acetoacetate with phenylmagnesium bromide to form the intermediate, which is then converted to the desired ketone . The ketone is then subjected to reductive amination to introduce the amine group, followed by treatment with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4,4-Diphenylbut-3-en-1-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
4,4-Diphenylbut-3-en-1-amine;hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,4-Diphenylbut-3-en-1-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and affecting various biological pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-(4,4-Diphenyl-3-butenyl)piperidine hydrochloride
- 1-(4,4-Diphenylbut-3-en-2-yl)piperidine Hydrochloride
- 1,4-Diphenylbut-3-en-2-one
Uniqueness
4,4-Diphenylbut-3-en-1-amine;hydrochloride is unique due to its specific structural features, such as the butenyl chain with phenyl substitutions and the presence of an amine group. These features confer distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
93007-57-9 |
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Molecular Formula |
C16H18ClN |
Molecular Weight |
259.77 g/mol |
IUPAC Name |
4,4-diphenylbut-3-en-1-amine;hydrochloride |
InChI |
InChI=1S/C16H17N.ClH/c17-13-7-12-16(14-8-3-1-4-9-14)15-10-5-2-6-11-15;/h1-6,8-12H,7,13,17H2;1H |
InChI Key |
MKDPIZMDNQOCAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=CCCN)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
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